molecular formula C22H29NO2 B223872 1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine CAS No. 1149-69-5

1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine

Cat. No. B223872
CAS RN: 1149-69-5
M. Wt: 238.28 g/mol
InChI Key: IGKAMOVQZRNZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine, also known as BMH, is a compound that has been extensively studied for its potential therapeutic applications. BMH is a hydrazine derivative that has been shown to possess a range of biological activities, including anticancer, antiviral, and antifungal properties.

Mechanism Of Action

The mechanism of action of 1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine is not fully understood. However, it has been suggested that 1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine may act by inducing apoptosis, or programmed cell death, in cancer cells. 1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine has also been shown to inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis.

Biochemical And Physiological Effects

1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine has also been shown to inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis. Additionally, 1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine has been shown to possess antifungal activity against Candida albicans.

Advantages And Limitations For Lab Experiments

1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess a range of biological activities. However, there are also limitations to using 1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine. One area of research could focus on identifying the precise mechanism of action of 1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine, particularly in relation to its anticancer activity. Another area of research could focus on developing more potent derivatives of 1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine with improved pharmacological properties. Additionally, further studies could investigate the potential of 1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine as a therapeutic agent for other diseases, such as viral infections and fungal infections.

Synthesis Methods

1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine can be synthesized by the condensation reaction of 4-methoxybenzaldehyde and benzyl hydrazine in the presence of an acid catalyst. The reaction yields a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2, as well as antifungal activity against Candida albicans.

properties

CAS RN

1149-69-5

Product Name

1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine

Molecular Formula

C22H29NO2

Molecular Weight

238.28 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methylideneamino]-1-phenylmethanimine

InChI

InChI=1S/C15H14N2O/c1-18-15-9-7-14(8-10-15)12-17-16-11-13-5-3-2-4-6-13/h2-12H,1H3

InChI Key

IGKAMOVQZRNZIR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=NN=CC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C=NN=CC2=CC=CC=C2

Origin of Product

United States

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